molecular formula C8H11ClN2O2S B13512378 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride

2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride

Cat. No.: B13512378
M. Wt: 234.70 g/mol
InChI Key: MTQXQFJSNPYVOJ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidine ring at the 2-position and a carboxylic acid group at the 4-position, with a hydrochloride counterion. This structural configuration combines the rigidity of the thiazole ring, the basicity of the pyrrolidine moiety, and the hydrophilicity of the carboxylic acid, making it a versatile building block in medicinal chemistry and agrochemical research. The hydrochloride salt enhances aqueous solubility, a critical property for bioavailability in drug development .

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

2-pyrrolidin-2-yl-1,3-thiazole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2S.ClH/c11-8(12)6-4-13-7(10-6)5-2-1-3-9-5;/h4-5,9H,1-3H2,(H,11,12);1H

InChI Key

MTQXQFJSNPYVOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC(=CS2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Direct Synthesis via Condensation and Oxidation

One of the most established methods involves the initial formation of a thiazole ring through condensation reactions using amino acids or their derivatives, followed by oxidation to introduce the carboxylic acid functionality.

Step 1: Formation of Thiazole Ring

  • The process begins with the condensation of L-cysteine hydrochloride with formaldehyde in an aqueous medium under controlled pH conditions, typically adjusted with pyridine to neutral pH.
  • The reaction proceeds at room temperature over approximately 8 hours, forming a thiazolidine-4-carboxylic acid intermediate, which is subsequently purified via recrystallization from water-ethanol solutions.

Step 2: Oxidative Conversion to Thiazole-4-Carboxylic Acid

  • The thiazolidine derivative undergoes oxidation, often using manganese dioxide (MnO₂), at temperatures ranging from 60°C to 100°C over 24-72 hours.
  • This oxidation converts the saturated ring to the aromatic thiazole ring, yielding thiazole-4-carboxylic acid.

Step 3: Chlorination to Form Acid Chloride

  • The acid is then reacted with thionyl chloride or oxalyl chloride to generate the corresponding acid chloride, a reactive intermediate suitable for further derivatization.

Step 4: Formation of the Hydrochloride Salt

  • The acid chloride reacts with pyrrolidine or its derivatives, followed by treatment with hydrochloric acid to produce the hydrochloride salt of the target compound.

Alternative Multi-step Synthesis via Halogenation and Cyclization

Another approach involves halogenation of a suitable precursor, such as 4-halo-thiazole derivatives, followed by nucleophilic substitution with pyrrolidine and subsequent oxidation/hydrolysis steps.

  • Halogenation of thiazole rings using thionyl chloride or phosphorus oxychloride to introduce reactive halogen groups.
  • Nucleophilic substitution with pyrrolidine derivatives to attach the pyrrolidin-2-yl group.
  • Final oxidation to introduce the carboxylic acid group, followed by salt formation.

Key Reaction Conditions and Parameters

Step Reagents Temperature Duration Notes
Condensation L-cysteine hydrochloride + formaldehyde Room temperature 8 hours pH adjusted with pyridine
Oxidation MnO₂ 60–100°C 24–72 hours Converts thiazolidine to thiazole
Chlorination Thiazole acid Room temperature Several hours Uses thionyl chloride or oxalyl chloride
Salt formation Acid chloride + pyrrolidine Room temperature Several hours Acidic work-up with HCl

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reactions Reaction Conditions Yield References
Condensation-Oxidation L-cysteine hydrochloride, formaldehyde Condensation, oxidation Room temp, 8–72 hours Moderate to high
Halogenation and Cyclization Halomethylthiazoles, pyrrolidine derivatives Halogenation, nucleophilic substitution, oxidation Room temp to 100°C Variable
Multi-step Synthesis Thiazole derivatives, oxidants Chlorination, substitution, hydrolysis Controlled temperature Variable ,,

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to proteins, while the thiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ in substituents on the thiazole ring, influencing molecular weight, solubility, and biological activity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride C₈H₁₁ClN₂O₂S ~234.5 (calculated) Pyrrolidin-2-yl, carboxylic acid, HCl CNS drug candidates (enhanced BBB penetration)
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid C₁₀H₆ClNO₂S 239.67 3-Chlorophenyl Agrochemical intermediates
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride C₉H₇ClN₂OS 226.68 Pyridin-4-yl, aldehyde, HCl Pharmaceuticals, agrochemicals
2-Methyl-1,3-thiazole-4-carboxylic acid C₅H₅NO₂S 143.16 Methyl Synthetic intermediates
2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid C₇H₁₁N₂O₂S 203.24 Isopropylamino Bioactive scaffold exploration

Key Observations:

  • Pyrrolidine vs.
  • Carboxylic Acid vs. Aldehyde : The carboxylic acid group in the target compound offers hydrogen-bonding capability, critical for protein binding, whereas the aldehyde in 2-(pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride provides reactivity for further synthetic modifications .
  • Molecular Weight : The target compound’s higher molecular weight (~234.5 g/mol) compared to simpler analogs (e.g., 2-methyl derivative at 143.16 g/mol) reflects its structural complexity, which may influence pharmacokinetics .

Research Findings and Patent Landscape

  • Safety and Handling : Hydrochloride salts of similar compounds require storage in dry, cool environments to prevent hydrolysis, with handling precautions (e.g., PPE, ventilation) emphasized in safety data sheets .

Biological Activity

2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride is a compound of increasing interest in pharmaceutical research due to its unique structural features and biological activities. This compound contains a pyrrolidine ring and a thiazole moiety, which are known for their diverse biological properties, including antimicrobial, antifungal, and potential therapeutic applications against metabolic disorders.

  • Molecular Formula : C8H11ClN2O2S
  • Molecular Weight : 234.70 g/mol
  • Appearance : Light beige solid
  • Solubility : Soluble in water and various organic solvents

Biological Activity

Research indicates that this compound exhibits significant biological activities, primarily due to the thiazole structure.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Similar thiazole derivatives have been reported to show moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicansMIC values ranging from 16.69 to 78.23 µM
Fusarium oxysporumMIC values ranging from 56.74 to 222.31 µM

These findings suggest that the compound could be a promising candidate for the development of new antimicrobial agents.

Interaction with Biological Targets

Studies have focused on the compound's binding affinity to various receptors involved in metabolic regulation. Techniques such as molecular docking and receptor-ligand binding assays have been employed to elucidate these interactions, indicating potential applications in treating metabolic disorders through adrenergic receptor modulation.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on pyrrolidine derivatives showed that compounds similar to this compound exhibited significant antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains including Bacillus subtilis, Enterococcus faecalis, and Pseudomonas aeruginosa .
  • Neuroprotective Properties : Another study highlighted the potential neuroprotective properties of thiazole derivatives, suggesting that modifications in the structure could enhance their efficacy against neuroinflammatory conditions .
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar thiazole compounds has indicated favorable absorption and distribution characteristics, which are critical for their therapeutic applications .

Structural Comparisons with Related Compounds

The structural diversity within the class of thiazoles and pyrrolidines is significant, influencing their biological activities:

Compound NameStructure FeaturesUnique Aspects
5-Methyl-2-(pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acidMethyl substitution on the thiazole ringEnhanced lipophilicity may improve bioavailability
2-(Isopropylamino)-1,3-thiazole-4-carboxylic acidIsopropyl substitutionPotentially different pharmacokinetic properties
3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acidDifferent heterocyclic structureMay exhibit distinct biological activities

These comparisons illustrate how slight modifications can lead to variations in biological activity and therapeutic potential.

Q & A

Q. What are the key considerations for synthesizing 2-(Pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid hydrochloride?

Synthesis requires careful optimization of reaction conditions, including temperature, solvent choice, and stoichiometry. For example, cyclocondensation of pyrrolidine derivatives with thiazole precursors in acidic media is a common approach. Purification often involves recrystallization or column chromatography, with yield improvements achievable via Design of Experiments (DoE) to minimize trial-and-error iterations . Characterization via HPLC (≥98% purity standards) and spectroscopic methods (e.g., NMR, FT-IR) is critical to confirm structural integrity .

Q. How should researchers handle and store this compound to ensure stability?

The compound’s hydrochloride salt is hygroscopic, requiring storage in airtight containers under inert gas (e.g., argon) at -20°C for long-term stability. Solubility in polar solvents (e.g., water, DMSO) necessitates moisture-free handling to prevent hydrolysis. Analytical standards should be protected from light and stored at -80°C if dissolved .

Q. What analytical techniques are recommended for characterizing this compound?

  • HPLC : To assess purity, using C18 columns and UV detection at 254 nm, with mobile phases like acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ ion).
  • NMR : 1H/13C NMR in D2O or DMSO-d6 to resolve pyrrolidine and thiazole proton environments .

Advanced Research Questions

Q. How can computational methods enhance synthesis optimization?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing experimental iterations. For instance, ICReDD’s approach integrates computational reaction path searches with experimental validation, enabling rapid identification of optimal catalysts or solvents. Feedback loops between simulations and lab data refine parameters like activation energy or regioselectivity .

Q. What strategies address contradictory bioactivity data in antimicrobial studies?

Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound stability. Solutions include:

  • Standardized Protocols : Replicate conditions from literature (e.g., MIC assays in Mueller-Hinton broth).
  • Metabolite Analysis : LC-MS to detect degradation products under assay conditions.
  • Dose-Response Validation : Use multiple cell lines or in vivo models to confirm target specificity .

Q. How can reaction scalability challenges be mitigated in industrial-academic collaborations?

Scale-up requires addressing heat transfer, mixing efficiency, and byproduct formation. Microreactor systems improve control over exothermic steps, while membrane separation technologies (e.g., nanofiltration) enhance purification efficiency. Collaboration frameworks should align with CRDC subclass RDF2050108 (process control and simulation) to model reactor designs .

Q. What advanced statistical methods resolve confounding variables in structure-activity relationship (SAR) studies?

Multivariate analysis (e.g., PCA or PLS regression) isolates critical molecular descriptors (e.g., logP, H-bond donors) from noisy datasets. DoE-based screening (e.g., fractional factorial designs) identifies synergistic effects of substituents on bioactivity, validated via Bayesian optimization to prioritize synthetic targets .

Methodological Resources

  • Experimental Design : Use JMP or Minitab for DoE templates tailored to reaction optimization .
  • Computational Tools : Gaussian or ORCA for DFT calculations; ICReDD’s open-access reaction databases for benchmarking .
  • Safety Compliance : Adhere to ISO/IEC 17043 standards for lab protocols, especially when handling hygroscopic or reactive intermediates .

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